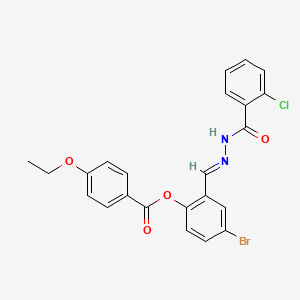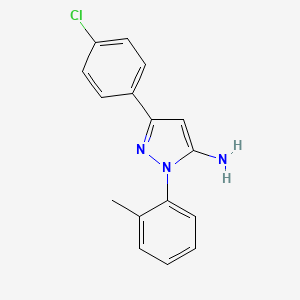
N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an anthrylmethylene group, a hydrazino group, and a dichlorobenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
合成路线和反应条件
N-(2-(2-(9-蒽基亚甲基)肼基)-2-氧代乙基)-3,4-二氯苯甲酰胺的合成通常涉及多个步骤,从制备中间体化合物开始。一种常见的方法包括将 9-蒽醛与肼缩合形成蒽基亚甲基肼中间体。然后在碱(如三乙胺)的存在下,将该中间体与 3,4-二氯苯甲酰氯反应,得到最终产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对产量和纯度进行优化,通常涉及先进的技术,如连续流动反应器和自动化合成系统,以确保生产一致性。
化学反应分析
反应类型
N-(2-(2-(9-蒽基亚甲基)肼基)-2-氧代乙基)-3,4-二氯苯甲酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)进行还原反应。
取代: 该化合物可以参与亲核取代反应,尤其是在二氯苯甲酰胺部分。
常用试剂和条件
氧化: 在酸性或中性条件下使用高锰酸钾。
还原: 在甲醇或乙醇中使用硼氢化钠。
取代: 在碱存在下使用胺或硫醇等亲核试剂。
主要产品
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生蒽醌衍生物,而还原可能产生肼衍生物。
科学研究应用
N-(2-(2-(9-蒽基亚甲基)肼基)-2-氧代乙基)-3,4-二氯苯甲酰胺有几个科学研究应用:
化学: 用作有机合成中的试剂以及更复杂分子的前体。
生物学: 由于蒽部分的存在,正在研究其作为荧光探针的潜力。
医学: 研究其潜在的治疗特性,包括抗癌和抗菌活性。
工业: 用于开发先进材料和化学传感器。
作用机制
N-(2-(2-(9-蒽基亚甲基)肼基)-2-氧代乙基)-3,4-二氯苯甲酰胺的作用机制涉及其与特定分子靶标的相互作用。蒽基亚甲基基团可以与 DNA 插入,破坏其功能并导致潜在的抗癌作用。肼基基团可以形成与细胞成分相互作用的反应性中间体,有助于其生物活性。
相似化合物的比较
类似化合物
- 2-(2-(9-蒽基亚甲基)肼基)-N-(2-甲基苯基)-2-氧代乙酰胺
- 2-(2-(9-蒽基亚甲基)肼基)-N-(4-甲基苯基)-2-氧代乙酰胺
- 2-[2-(9-蒽基亚甲基)肼基]-N,N,N-三甲基-2-氧代乙烷鎓
独特性
N-(2-(2-(9-蒽基亚甲基)肼基)-2-氧代乙基)-3,4-二氯苯甲酰胺的独特性在于它含有二氯苯甲酰胺部分,赋予其独特的化学和生物学特性。这使其成为特定应用中的一种有价值的化合物,而其他类似化合物可能没有那么有效。
属性
CAS 编号 |
765281-72-9 |
|---|---|
分子式 |
C24H17Cl2N3O2 |
分子量 |
450.3 g/mol |
IUPAC 名称 |
N-[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C24H17Cl2N3O2/c25-21-10-9-17(12-22(21)26)24(31)27-14-23(30)29-28-13-20-18-7-3-1-5-15(18)11-16-6-2-4-8-19(16)20/h1-13H,14H2,(H,27,31)(H,29,30)/b28-13+ |
InChI 键 |
NZAJOPZPUJCZOO-XODNFHPESA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CNC(=O)C4=CC(=C(C=C4)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CNC(=O)C4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide](/img/structure/B12026091.png)

![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B12026095.png)

![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026131.png)
![4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate](/img/structure/B12026135.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12026137.png)

![N-(3,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026149.png)

![4-[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid](/img/structure/B12026168.png)
![(5Z)-5-(2,4-Dichlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12026175.png)


